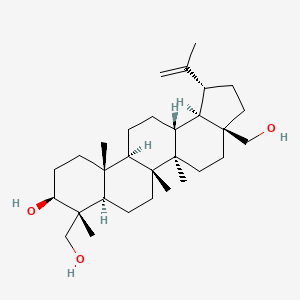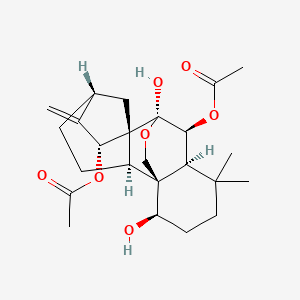
Fluorescein-5-thiosemicarbazide (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-5-thiosemicarbazide (FTSC) is an amine-containing fluorescent probe. It can be reversibly coupled to aldehydes and ketones. FTSC has been used to fluorescently tag diverse molecules, including RNA, saccharides, sialylated glycoproteins, carbonylated proteins, and N-acetylneuraminic acid.
Wissenschaftliche Forschungsanwendungen
1. Detection and Monitoring in Biological Systems
Fluorescein-5-thiosemicarbazide (hydrochloride) (FTSC) has been utilized in various applications related to biological systems. One significant use is in the detection of hypochlorite in aqueous solutions, where a fluorescein semicarbazide-based probe exhibited high selectivity and rapid response (Xuan Zhang, Yu-xin Zhang, & Zhijia Zhu, 2012). Additionally, FTSC has been investigated for its potential in Förster Resonance Energy Transfer (FRET) systems, particularly for studying molecular interactions between cellulosic surfaces (Georg Urstöger et al., 2020). Another application involves the rapid and cost-effective analysis of microbial activity in soils, utilizing fluorescein diacetate as a key component (T. Schumacher, A. Eynard, & R. Chintala, 2015).
2. Chemical Analysis and Sensing
Fluorescein derivatives, including FTSC, have been synthesized and characterized for various chemical sensing and analysis purposes. For instance, a study focused on the solvent-dependent detection of Ag(+) and Zn(2+) in living biological samples using a probe with fluorescein as the fluorophore (Zheng Yang et al., 2015). Another application involved the analysis of low-molecular mass aldehydes in drinking waters through capillary electrophoresis with laser-induced fluorescence detection, using fluorescein 5-thiosemicarbazide for derivatization (C. Baños & Manuel Silva, 2010).
3. Biomedical Imaging and Diagnostics
In the field of biomedical imaging and diagnostics, FTSC has shown potential. It has been employed for fluorescent imaging of pectin-derived oligogalacturonic acid transported in living cells, aiding in the elucidation of the molecular basis of biological molecules (Ying Zhang et al., 2014). Moreover, simultaneous fluorescein sodium and 5-ALA were used in fluorescence-guided glioma surgery, demonstrating the potential of fluorescein derivatives in enhancing surgical precision (M. Schwake et al., 2015).
4. Antimicrobial and Antioxidant Studies
Fluorescein derivatives, including those synthesized from FTSC, have been evaluated for their antimicrobial activities. A study demonstrated that fluorescein dye derivatives and their nanohybrids showed significant antimicrobial activity against different bacterial strains and fungi (Nabel A Negm et al., 2016). Additionally, new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives synthesized from thiosemicarbazides showed varying degrees of antioxidant activity (H. Muğlu, 2020).
5. Potential Anticancer Applications
Thiosemicarbazide derivatives, closely related to FTSC, have been synthesized as potential anticancer agents. Their cytotoxicity against melanoma cells and other cancer cell lines has been evaluated, with some compounds showing significant anticancer potential (P. Kozyra et al., 2022).
Eigenschaften
Produktname |
Fluorescein-5-thiosemicarbazide (hydrochloride) |
|---|---|
Molekularformel |
C21H15N3O5S · HCl |
Molekulargewicht |
457.9 |
InChI |
InChI=1S/C21H15N3O5S.ClH/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19;/h1-9,25H,22H2,(H,27,28)(H2,23,24,30);1H |
InChI-Schlüssel |
DLAUYFRYXUEQQE-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(C(C2=C(C(O)=O)C=C(NC(NN)=S)C=C2)=C(C=C3)C(O4)=CC3=O)C4=C1.Cl |
Synonyme |
FTSC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)



